![molecular formula C15H13NO2S2 B2607034 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097933-43-0](/img/structure/B2607034.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene and its derivatives show a variety of properties and applications. They are used in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
A study by Aleksandrov and El’chaninov (2017) presented the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide. This compound was further oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Biological Characterization
The biological characterization of furan-carboxamide derivatives has shown promising results, particularly in the field of antiviral research. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and identified them as potent inhibitors of the influenza A H5N1 virus. Their structure-activity relationship studies highlighted the importance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on the anti-influenza activity (Yongshi et al., 2017).
Photovoltaic Applications
In the realm of renewable energy, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, were synthesized and utilized in dye-sensitized solar cells. The study by Kim et al. (2011) demonstrated that a derivative with furan as a conjugated linker achieved a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in photovoltaic applications (Kim et al., 2011).
Supramolecular Chemistry
The influence of aromaticity on crystal packing was explored by Rahmani et al. (2016), who synthesized compounds containing different five-membered heteroaromatic rings, such as furan and thiophene. Their research revealed how an increase in aromaticity from furan to thiophene affects the crystal packing, providing insights into the design of materials with specific supramolecular architectures (Rahmani et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(11-5-8-19-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMHSIHICJBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide |
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